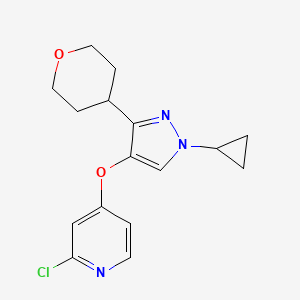
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-yloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine is a complex organic compound with the molecular formula C16H18ClN3O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with a chloro group and a pyrazolyl-oxy group, further substituted with a cyclopropyl and tetrahydropyran moiety .
准备方法
The synthesis of 2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Substitution on the pyrazole ring: The pyrazole ring is then substituted with a cyclopropyl group and a tetrahydropyran moiety.
Formation of the pyridine ring: The pyridine ring is synthesized separately and chlorinated at the 2-position.
Coupling reaction: Finally, the pyrazole derivative is coupled with the chlorinated pyridine under suitable conditions to form the desired compound.
Industrial production methods typically involve optimizing these steps for higher yields and purity, often using automated systems and advanced purification techniques.
化学反应分析
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to 2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine include other pyrazole and pyridine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
属性
分子式 |
C16H18ClN3O2 |
|---|---|
分子量 |
319.78 g/mol |
IUPAC 名称 |
2-chloro-4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridine |
InChI |
InChI=1S/C16H18ClN3O2/c17-15-9-13(3-6-18-15)22-14-10-20(12-1-2-12)19-16(14)11-4-7-21-8-5-11/h3,6,9-12H,1-2,4-5,7-8H2 |
InChI 键 |
LDLITCZCUWYMMN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=N2)C3CCOCC3)OC4=CC(=NC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


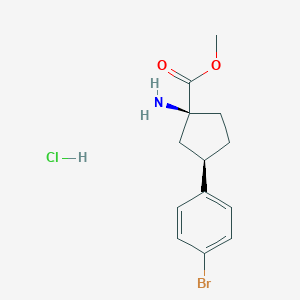
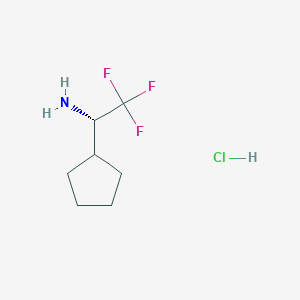
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
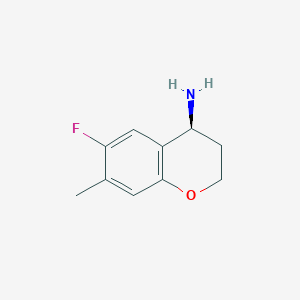
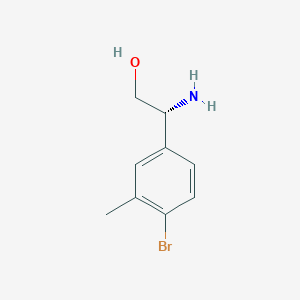
![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
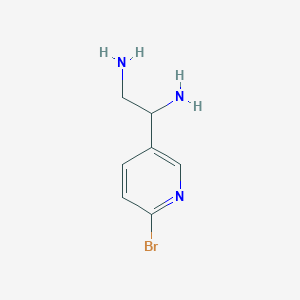
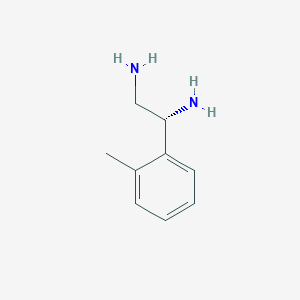
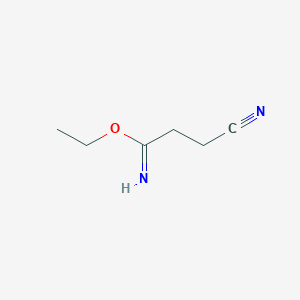

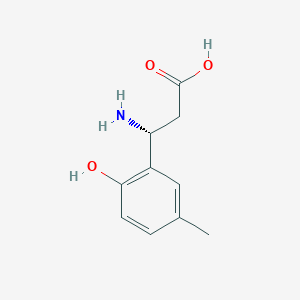
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
